Cas no 745-65-3 (Prostaglandin E1)

Prostaglandin E1 化学的及び物理的性質
名前と識別子
-
- Prostaglandin E1
- ALPROSTADIL
- Prostaglandin E1 or AIPROSTADIL
- Alprostadil (prostandin E1)
- (11ALPHA,13E,15S)-11,15-DIHYDROXY-9-OXOPROST-13-ENOIC ACID
- 7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid
- PGE1
- PGE1 (Prostaglandin E1)
- Liple
- l-pge1
- Minprog
- ONO 1608
- Palux
- PegE1
- PGEl
- Topiglan
- 11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid
- 3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxo-cyclopentaneheptanoic acid
-
- MDL: MFCD00077860
- インチ: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/t15?,16-,17-,19?/m1/s1
- InChIKey: GMVPRGQOIOIIMI-DWKJAMRDSA-N
- ほほえんだ: CCCCC[C@H](O)/C=C/[C@@H]1[C@H](C(C[C@H]1O)=O)CCCCCCC(O)=O
計算された属性
- せいみつぶんしりょう: 354.240624g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 13
- どういたいしつりょう: 354.240624g/mol
- 単一同位体質量: 354.240624g/mol
- 水素結合トポロジー分子極性表面積: 94.8Ų
- 重原子数: 25
- 複雑さ: 432
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色針状結晶
- 密度みつど: 1.0458 (rough estimate)
- ゆうかいてん: 115-116 ºC
- ふってん: 529.282°C at 760 mmHg
- フラッシュポイント: 288 °C
- 屈折率: 1.6120 (estimate)
- ようかいど: ethanol: 1 mg/mL
- すいようせい: 不溶性
- PSA: 94.83000
- LogP: 3.47510
- ひせんこうど: -64 º (c=1.0, C2H5OH)
- ようかいせい: メタノール、エタノール、酢酸エチル、クロロホルムに溶解し、水に微溶解する。酸性又はアルカリ性水溶液中で不安定である
- マーカー: 13,7968
Prostaglandin E1 セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H361
- 警告文: P281-P301+P310
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 61-22
- セキュリティの説明: 36-26
- 福カードFコード:8-10
- RTECS番号:GY4569800
-
危険物標識:
- ちょぞうじょうけん:−20°C
- 包装グループ:III
- 危険レベル:6.1(b)
- リスク用語:R22
- 包装等級:III
- 危険レベル:6.1(b)
Prostaglandin E1 税関データ
- 税関コード:29375000
- 税関データ:
中国税関コード:
29375000
Prostaglandin E1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0131-1mg |
Prostaglandin E1 |
745-65-3 | 98.81% | 1mg |
¥620 | 2024-04-17 | |
LKT Labs | P6956-50 mg |
Prostaglandin E1 |
745-65-3 | ≥98% | 50mg |
$545.10 | 2023-07-10 | |
ChemScence | CS-1905-50mg |
Prostaglandin E1 |
745-65-3 | 98.03% | 50mg |
$462.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1043899-250mg |
(11a,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid |
745-65-3 | 98% | 250mg |
$435 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1626-10 mg |
Alprostadil |
745-65-3 | 100.00% | 10mg |
¥2908.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P47220-5mg |
Alprostadil |
745-65-3 | 5mg |
¥1916.0 | 2021-09-08 | ||
TRC | P838600-25mg |
Prostaglandin E1 |
745-65-3 | 25mg |
$278.00 | 2023-05-17 | ||
MedChemExpress | HY-B0131-2mg |
Prostaglandin E1 |
745-65-3 | 98.81% | 2mg |
¥990 | 2024-04-17 | |
Chemenu | CM201176-100mg |
7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid |
745-65-3 | 98% | 100mg |
$393 | 2021-06-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P850066-5mg |
Prostaglandin E1 |
745-65-3 | 98% | 5mg |
¥198.00 | 2022-09-01 |
Prostaglandin E1 サプライヤー
Prostaglandin E1 関連文献
-
Chuang Gao,Pravin Bhattarai,Yiming Zhou,Nisi Zhang,Sadaf Hameed,Xiuli Yue,Bo Zhao RSC Adv. 2019 9 41993
-
Melih Besir Arvas,Hürmüs Gürsu,Metin Gen?ten,Yucel Sahin Anal. Methods 2018 10 4282
-
Nwe-Nwe Aye-Han,Michael D. Allen,Qiang Ni,Jin Zhang Mol. BioSyst. 2012 8 1435
-
4. A total synthesis of prostaglandin E1 and related substances via endo-bicyclohexane intermediatesUdo Axen,Frank H. Lincoln,John L. Thompson J. Chem. Soc. D 1969 303
-
Anna Zelená,Sebastian Isbaner,Daja Ruhlandt,Anna Chizhik,Chiara Cassini,Andrey S. Klymchenko,J?rg Enderlein,Alexey Chizhik,Sarah K?ster Nanoscale 2020 12 21306
-
Haihui Peng,Fen-Er Chen Org. Biomol. Chem. 2017 15 6281
-
Hans-J?rg Schneider,Pawan Agrawal,Anatoly K. Yatsimirsky Chem. Soc. Rev. 2013 42 6777
-
Jiaxuan Zhao,Yan Shi,Lixia Xue,Yuqing Liang,Jiale Shen,Jiarui Wang,Meng Wu,Hao Chen,Ming Kong Biomater. Sci. 2023 11 3965
-
9. Synthesis of the key component for preparation of 6-ketoprostaglandins by a two-component coupling process: synthesis of 6-keto-prostaglandin E1, ornoprostil and Δ2-trans-6-ketoprostaglandin E1Yasufumi Kawanaka,Naoya Ono,Yukio Yoshida,Sentaro Okamoto,Fumie Sato J. Chem. Soc. Perkin Trans. 1 1996 715
-
Ge-hui Yuan,Zhan Zhang,Xing-su Gao,Jun Zhu,Wen-hui Guo,Li Wang,Ping Ding,Ping Jiang,Lei Li RSC Adv. 2020 10 43619
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Prostaglandins and related compounds
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Eicosanoids Prostaglandins and related compounds
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Prostaglandin E1に関する追加情報
Comprehensive Overview of Prostaglandin E1 (CAS No. 745-65-3): Mechanism, Applications, and Modern Research Trends
Prostaglandin E1 (PGE1), with the CAS number 745-65-3, is a naturally occurring lipid compound belonging to the eicosanoid family. It plays a pivotal role in various physiological processes, including vasodilation, inflammation modulation, and tissue repair. As a potent vasodilator, PGE1 has garnered significant attention in clinical settings, particularly for treating peripheral vascular diseases and erectile dysfunction. Its unique mechanism of action involves binding to specific prostaglandin receptors (EP1-EP4), triggering cyclic AMP (cAMP) pathways to relax smooth muscle cells and improve blood flow.
In recent years, the demand for Prostaglandin E1 has surged due to its therapeutic potential in regenerative medicine and anti-aging research. Studies highlight its ability to promote angiogenesis and collagen synthesis, making it a candidate for wound healing and dermatological applications. Additionally, PGE1's role in neuroprotection has sparked interest in treating neurodegenerative conditions like Alzheimer's disease. These cutting-edge applications align with current trends in personalized medicine and biotech innovations.
The pharmaceutical industry leverages CAS 745-65-3 for formulating injectable and topical preparations. Alprostadil, a synthetic analog of PGE1, is widely used in critical care for maintaining ductus arteriosus patency in neonates. Meanwhile, researchers are exploring nanotechnology-based delivery systems to enhance PGE1's bioavailability—a hot topic in drug formulation discussions. Such advancements address common patient concerns about treatment efficacy and side effect minimization.
From an industrial perspective, the synthesis of Prostaglandin E1 involves complex organic chemistry techniques, including stereoselective catalysis. Manufacturers prioritize GMP compliance and green chemistry principles to meet regulatory standards—an aspect highly scrutinized by healthcare providers. Analytical methods like HPLC and LC-MS ensure product purity, a critical factor for researchers sourcing CAS 745-65-3 for preclinical studies.
Emerging discussions in scientific forums focus on PGE1's immunomodulatory effects, particularly its potential in autoimmune disease management. This aligns with growing public interest in immune health, as evidenced by search engine trends. Furthermore, the compound's cost-effectiveness compared to biologics makes it attractive for healthcare systems worldwide. As research continues, Prostaglandin E1 remains a cornerstone molecule bridging traditional therapeutics and innovative medical solutions.

